9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride

Description

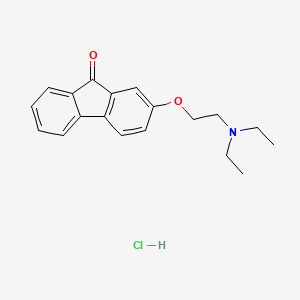

9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride (CAS 1734-90-3), also known as Tilorone hydrochloride, is a synthetic fluorenone derivative with a molecular formula of C₁₉H₂₂ClNO₂ and a molecular weight of 331.84 g/mol . It is a high-purity reference material compliant with USP, EMA, JP, and BP standards, primarily used in antiviral drug development and commercial production of Tilorone . Structurally, it features a fluorenone core substituted with a 2-(diethylamino)ethoxy group and a hydrochloride counterion. Its antiviral activity stems from its interferon (IFN)-inducing properties, enabling inhibition of DNA and RNA viruses via DNA intercalation .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[2-(diethylamino)ethoxy]fluoren-9-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2.ClH/c1-3-20(4-2)11-12-22-14-9-10-16-15-7-5-6-8-17(15)19(21)18(16)13-14;/h5-10,13H,3-4,11-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRCKYYWTLUPAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC2=C(C=C1)C3=CC=CC=C3C2=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169611 | |

| Record name | 9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1734-90-3 | |

| Record name | 9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001734903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC35516 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Primary Synthesis Route: Condensation of 2,7-Dihydroxy-9-oxo-fluoren-9-one with 2-Diethylaminoethyl Chloride

The most widely documented method involves the condensation of 2,7-dihydroxy-9-oxo-fluoren-9-one (VII) with 2-diethylaminoethyl chloride under alkaline conditions. This route, originally developed for the synthesis of Tilorone hydrochloride, proceeds as follows:

Reaction Steps and Conditions

Sulfonation and Oxidation :

- Starting Material : Fluoren-9-one (III) undergoes sulfonation with concentrated sulfuric acid to yield fluoren-2,7-disulfonic acid (IV).

- Oxidation : Treatment of IV with potassium permanganate (KMnO₄) in aqueous medium produces 9-oxo-fluoren-2,7-disulfonic acid dipotassium salt (V) with an 80% yield.

Fusion and Dehydration :

Condensation :

- VII reacts with 2-diethylaminoethyl chloride hydrochloride in toluene under reflux (120°C) in the presence of potassium hydroxide (KOH). The reaction proceeds for 24 hours, yielding the free base of the target compound.

- Hydrochloride Formation : The free base is treated with hydrochloric acid (HCl) in ethanol to precipitate the hydrochloride salt, achieving an overall yield of 15% from the starting fluoren-9-one.

Key Data Table: Reaction Parameters and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Sulfonation | H₂SO₄, 22–25°C | 60% |

| Oxidation | KMnO₄, H₂O | 80% |

| Alkaline Fusion | NaOH, 325°C | 67% |

| Dehydration | ZnCl₂ | 82% |

| Condensation | 2-Diethylaminoethyl chloride, KOH, toluene | 15%* |

*Overall yield from fluoren-9-one.

Alternative Route: Direct Functionalization of Fluorenone Derivatives

A secondary method involves the direct ethoxylation of 2-hydroxy-9H-fluoren-9-one with 2-diethylaminoethanol under Mitsunobu conditions. While less common, this approach avoids multi-step sulfonation and oxidation:

Protocol

- Reagents : 2-Hydroxy-9H-fluoren-9-one, 2-diethylaminoethanol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).

- Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.

- Outcome : The ethoxylated product is isolated via column chromatography (silica gel, ethyl acetate/hexane) and converted to the hydrochloride salt using HCl gas.

Purification and Characterization

Purification Techniques

Analytical Characterization Data

Spectroscopic Data

- IR (KBr, cm⁻¹) : 1685 (C=O), 1250 (C-O-C), 1100 (N-CH₂).

- ¹H NMR (DMSO-d₆) : δ 1.15 (t, 6H, N-CH₂CH₃), 3.57–3.64 (m, 4H, OCH₂CH₂N), 4.25 (t, 2H, OCH₂), 7.45–8.30 (m, 7H, fluorenone aromatic).

- UV-Vis (EtOH) : λₘₐₓ = 285 nm (π→π* transition of fluorenone).

Physicochemical Properties

Scalability and Industrial Considerations

Challenges in Large-Scale Synthesis

- Byproduct Formation : The condensation step generates mercuric sulfide (HgS) when mercuric chloride (HgCl₂) is used as a catalyst, necessitating stringent filtration protocols.

- Cost Efficiency : The use of KMnO₄ and ZnCl₂ increases production costs, prompting research into catalytic alternatives (e.g., TEMPO/NaClO for oxidation).

Chemical Reactions Analysis

9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups attached to the fluorenone core.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

Antiviral Applications

Tilorone dihydrochloride has emerged as a broad-spectrum antiviral agent with efficacy against various viral pathogens.

- Mechanism of Action : Tilorone is believed to enhance the immune response by inducing interferon production, which plays a critical role in antiviral defense mechanisms. This property allows it to combat several viral infections effectively.

- Clinical Uses : It is clinically used in Russia and other Eastern European countries for treating respiratory infections, influenza, and viral hepatitis. Its inclusion on the list of essential medicines in Russia underscores its significance in clinical settings .

- Research Findings : Recent studies have demonstrated Tilorone's effectiveness against the Rift Valley fever virus (RVFV). In vitro assays showed that Tilorone inhibited both vaccine and virulent strains of RVFV at low micromolar concentrations. In vivo studies indicated that treatment significantly improved survival rates in mice infected with RVFV .

Antimicrobial Properties

Tilorone also exhibits notable antimicrobial activity against various bacterial strains.

- Inhibitory Effects : Research has shown that derivatives of Tilorone possess variable inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Some derivatives were found to be effective against methicillin-resistant strains .

- Case Study : A study synthesized new fluorene derivatives based on 9H-fluoren-9-one and tested their antimicrobial properties. The results indicated that certain compounds exhibited comparable activity to standard antibiotics, highlighting their potential as alternative therapeutic agents .

Synthesis and Structural Modifications

The synthesis of Tilorone involves several chemical modifications that enhance its biological activity.

- Synthesis Methodology : The compound can be synthesized through a series of reactions involving 9-fluorenone oxime and arylisocyanates, yielding derivatives with improved solubility and bioavailability .

- Structural Variations : Modifications to the hydrocarbon chains attached to the fluorenone core have been shown to affect the compound's antimicrobial efficacy. For instance, varying chain lengths can optimize biodistribution and enhance antibacterial properties .

Comparative Efficacy Data

The following table summarizes key findings from various studies assessing the efficacy of Tilorone against different pathogens:

Mechanism of Action

The antiviral mechanism of 9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride is associated with the inhibition of translation of virus-specific proteins in infected cells, thereby suppressing viral replication . It stimulates the production of interferons, which enhance the immune response against viral infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Tilorone Dihydrochloride

- Chemical Name: 2,7-Bis[2-(diethylamino)ethoxy]-9H-fluoren-9-one dihydrochloride

- Molecular Formula : C₂₃H₃₂Cl₂N₂O₂

- Key Differences: Contains two diethylaminoethoxy groups at positions 2 and 7 of the fluorenone core, compared to the mono-substituted Tilorone hydrochloride . Higher molecular weight (473.42 g/mol) due to additional diethylaminoethoxy and hydrochloride groups . Enhanced solubility in aqueous media, attributed to the dihydrochloride salt form, which may improve bioavailability .

2.1.2. 9H-Fluoren-9-ylmethyl N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}carbamate Hydrochloride

- Molecular Formula : C₂₄H₂₉ClN₂O₅

- Key Differences: Features a carbamate-linked polyethylene glycol (PEG) chain instead of the diethylaminoethoxy group . Melting point: 113–115°C, similar to Tilorone hydrochloride, suggesting comparable crystallinity . Lacks antiviral activity but serves as a protecting group intermediate in peptide synthesis .

2.1.3. Amiodarone Hydrochloride

- Chemical Name: (2-Butylbenzofuran-3-yl)[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone hydrochloride

- Molecular Formula: C₂₅H₂₉I₂NO₃·HCl

- Key Differences: Replaces the fluorenone core with a benzofuran-ketone structure and includes iodine atoms for enhanced lipophilicity . Used as an antiarrhythmic agent, contrasting with Tilorone’s antiviral focus . Higher molecular weight (681.77 g/mol) due to iodine substitution .

Physicochemical Properties Comparison

Pharmacological and Functional Comparison

- Antiviral Activity: Tilorone Hydrochloride: Effective against RNA viruses (e.g., influenza) and DNA viruses (e.g., HSV-1) via IFN induction . Tilorone Dihydrochloride: Broader spectrum but failed to prevent cutaneous herpes lesions in mice . Amiodarone Hydrochloride: No direct antiviral use; primarily antiarrhythmic .

- Immunomodulatory Effects: Tilorone derivatives induce TNF-α and IFN-γ, enhancing immune response . Amiodarone lacks immunomodulatory activity .

Toxicity :

Biological Activity

9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure

The chemical structure of this compound is characterized by its fluorenone backbone and diethylaminoethoxy side chain. This specific configuration is believed to influence its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 9H-fluoren-9-one with diethylaminoethanol under controlled conditions. The resulting product is then converted to its hydrochloride form for enhanced stability and solubility.

Antimicrobial Properties

Research indicates that derivatives of fluorenone, including 9H-fluoren-9-one-based compounds, exhibit significant antimicrobial activity. A study demonstrated variable inhibitory effects against both Gram-positive and Gram-negative bacteria. Notably, some derivatives showed low inhibitory concentrations against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Fluorenone Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 9H-Fluoren-9-one derivative A | Staphylococcus aureus | 50 μg/mL |

| 9H-Fluoren-9-one derivative B | Escherichia coli | 100 μg/mL |

| 9H-Fluoren-9-one derivative C | Pseudomonas aeruginosa | >256 μg/mL |

Antiviral Activity

Tilorone dihydrochloride, a related compound, has demonstrated antiviral properties by inducing interferon production in vivo. Studies showed that it significantly increased interferon levels in mice when administered at specific dosages . This suggests that similar fluorenone derivatives may also possess antiviral capabilities.

Case Study: Efficacy Against Rift Valley Fever Virus

In a study involving BALB/c mice infected with Rift Valley Fever Virus (RVFV), treatment with tilorone resulted in increased survival rates. Mice treated with tilorone showed up to 80% survival when administered immediately after infection . Such findings underscore the potential for fluorenone derivatives in antiviral therapies.

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or viral replication processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(2-(diethylamino)ethoxy)-9H-fluoren-9-one hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, analogous fluorenone derivatives (e.g., tilorone) are prepared by introducing aminoethoxy substituents using 2-(diethylamino)ethanol under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.5–2.0 equivalents of the nucleophile relative to the fluorenone precursor). Purification typically employs column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization from ethanol .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Confirm substitution patterns (e.g., diethylaminoethoxy group integration at δ ~3.5–4.0 ppm for -OCH₂CH₂N- and δ ~1.0–1.2 ppm for -N(CH₂CH₃)₂) .

- Mass Spectrometry (ESI-TOF) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 410.56 for the free base; + HCl adducts) .

- X-ray Crystallography : Resolve 3D conformation, particularly for assessing steric effects of the diethylaminoethoxy side chain .

- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Q. What in vitro biological activities have been reported for this compound?

- Methodological Answer : The compound exhibits:

- Antiviral Activity : Inhibition of HSV-2 in plaque reduction assays (EC₅₀ ~5–10 µM) via DNA intercalation, akin to tilorone .

- Immunomodulatory Effects : Induction of IFN-α/β and TNF-α in murine macrophage (RAW 264.7) models at 10–50 µM, measured via ELISA .

- Cytotoxicity : Assessed using MTT assays (IC₅₀ >100 µM in HEK-293 cells), indicating selectivity .

Advanced Research Questions

Q. How does the diethylaminoethoxy substituent influence DNA intercalation and antiviral mechanisms compared to unsubstituted fluorenones?

- Methodological Answer : The diethylaminoethoxy group enhances DNA binding via:

- Electrostatic Interactions : Protonated diethylamino groups (at physiological pH) stabilize interactions with phosphate backbone .

- Intercalation Kinetics : Fluorescence quenching assays (e.g., ethidium bromide displacement) show higher binding constants (Kₐ ~10⁵ M⁻¹) for substituted vs. unsubstituted fluorenones (e.g., 9H-fluoren-9-one, Kₐ ~10³ M⁻¹) .

- Structural Validation : Molecular docking (PDB: 1BNA) and circular dichroism confirm intercalation-induced DNA helix distortion .

Q. How can contradictory data on cytokine induction (e.g., IFN vs. TNF levels) across studies be reconciled?

- Methodological Answer : Discrepancies arise from:

- Cell-Specific Responses : Primary macrophages vs. immortalized lines (e.g., RAW 264.7) differ in TLR signaling pathways .

- Dose-Dependent Effects : Biphasic TNF induction (peaking at 25 µM) vs. linear IFN increases (up to 50 µM) require dose-response curves in standardized assays .

- Experimental Controls : Include LPS-stimulated positive controls and pharmacologic inhibitors (e.g., JAK/STAT blockers) to validate specificity .

Q. What strategies improve the compound’s selectivity for viral polymerases over host enzymes?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the fluorenone core (e.g., halogenation at C-4) to reduce off-target binding to mammalian DNA polymerase β (IC₅₀ shift from 10 µM to >100 µM) .

- Prodrug Design : Introduce pH-sensitive protecting groups (e.g., acetylated aminoethoxy) to enhance viral entry specificity .

- Enzymatic Assays : Compare inhibition kinetics (e.g., Kᵢ values) using purified HSV DNA polymerase vs. human polymerase α .

Q. How does this compound compare to newer fluorenone analogs in overcoming drug resistance?

- Methodological Answer : Evaluate resistance profiles via:

- Serial Passage Experiments : Expose HSV-2 to incremental compound concentrations (5–50 µM) over 20 generations; monitor EC₅₀ shifts .

- Cross-Resistance Testing : Assess efficacy against thymidine kinase-deficient HSV strains (e.g., ACV-resistant mutants) .

- Comparative SAR : Analogues with bulkier substituents (e.g., piperidine instead of diethylamino) show 10-fold lower resistance rates in vitro .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (GHS Category 2 skin/eye irritation) .

- Ventilation : Use fume hoods during weighing/solubilization to avoid inhalation of fine powders .

- Spill Management : Neutralize acidic residues (from HCl salt) with sodium bicarbonate; collect solids via HEPA-filtered vacuum .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.